molecular formula C6H3BrClF2N B1530172 5-Bromo-2-chloro-4-(difluoromethyl)pyridine CAS No. 1374659-34-3

5-Bromo-2-chloro-4-(difluoromethyl)pyridine

Cat. No. B1530172
M. Wt: 242.45 g/mol
InChI Key: DOOWJADAFICCBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N . It has a molecular weight of 242.45 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-4-(difluoromethyl)pyridine is 1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Spectroscopic Characterization and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to the one , was characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study involved density functional theory (DFT) to determine the optimized geometric structure, vibrational frequencies, and chemical shift values. The research further investigated the non-linear optical (NLO) properties and antimicrobial activities of the compound, demonstrating its potential in optical applications and as an antimicrobial agent (Vural & Kara, 2017).

Reactions with Acceptor Olefins

Research on bis(pyridine)-based bromonium ions, including studies on the mechanisms of reactions with various acceptors, has provided insights into the reactivity of pyridine derivatives. The study elucidated the crystal and molecular structures of specific bromonium complexes and explored their reaction mechanisms with acceptors, shedding light on the versatile chemistry of pyridine compounds (Neverov et al., 2003).

Synthesis Methods

The synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions demonstrates the utility of pyridine compounds in creating new chemical entities. These synthesized pyridine derivatives were further studied using DFT for their potential applications in various fields, including as chiral dopants for liquid crystals and for their biological activities (Ahmad et al., 2017).

Biological Evaluation

The synthesis and biological evaluation of acyclic pyridine C-nucleosides highlighted the application of pyridine derivatives in the search for novel compounds with potential antitumor activities. Although no marked biological activity was found, the study contributes to the ongoing exploration of pyridine compounds in medicinal chemistry (Hemel et al., 1994).

Safety And Hazards

This compound is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using it only outdoors or in a well-ventilated area, avoiding breathing its mist/vapours/spray, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-bromo-2-chloro-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOWJADAFICCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-(difluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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